1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane
Description
Properties
CAS No. |
909670-87-7 |
|---|---|
Molecular Formula |
C18H27F3N4O2S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-methylsulfonyl-4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-1,4-diazepane |
InChI |
InChI=1S/C18H27F3N4O2S/c1-28(26,27)25-8-2-7-24(11-12-25)16-5-9-23(10-6-16)14-15-3-4-17(22-13-15)18(19,20)21/h3-4,13,16H,2,5-12,14H2,1H3 |
InChI Key |
QLZXIXHLXIDSGR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C2CCN(CC2)CC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane is a complex organic compound classified within the piperazine derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C17H25F3N4O2S
- Molecular Weight : 406.5 g/mol
- CAS Number : 909670-45-7
- IUPAC Name : 1-methylsulfonyl-4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazine
- InChI Key : HXJAXCXJZPWUKV-UHFFFAOYSA-N
Pharmacological Profile
Research indicates that compounds similar to 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane exhibit diverse pharmacological properties:
- Anticonvulsant Activity : Compounds derived from piperazine structures have shown potential anticonvulsant effects in various studies. For example, related derivatives were tested against maximal electroshock seizure (MES) models, demonstrating protective effects at certain dosages .
- Dopamine Receptor Interaction : Similar compounds have been reported to act as dopamine autoreceptor agonists, suggesting potential applications in treating psychiatric disorders. These compounds displayed high affinity for dopamine D2 and D3 receptors, indicating their role in modulating dopaminergic activity .
- Anticancer Potential : Some piperazine derivatives have been evaluated for their anticancer properties. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents .
Anticonvulsant Activity Study
A study focused on the synthesis and evaluation of piperazine derivatives revealed significant anticonvulsant activity in several compounds when tested in animal models. The most active compound demonstrated efficacy without neurotoxicity, which is crucial for therapeutic applications .
Dopamine Receptor Agonist Research
In a study examining the pharmacodynamics of dopamine receptor agonists, related piperazine compounds exhibited decreased dopamine synthesis and neuronal firing in rodent models. This suggests that these compounds could serve as potential treatments for conditions like schizophrenia .
Anticancer Activity Assessment
Research involving the evaluation of piperazine complexes against human cancer cell lines showed promising results. The complexes significantly inhibited cell growth and induced apoptosis through caspase-dependent pathways, indicating their potential use in cancer therapy .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Overview
- Molecular Formula : C17H25F3N4O2S
- Molecular Weight : 406.5 g/mol
- IUPAC Name : 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane
- CAS Number : 909670-45-7
Structural Characteristics
The compound features a piperazine core with a methanesulfonyl group and a trifluoromethyl-pyridine moiety, which may contribute to its biological activity and chemical reactivity.
Medicinal Chemistry
1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : It could interact with receptors to modulate physiological responses.
Case Study Example
In a recent study, the compound was evaluated for its efficacy against specific cancer cell lines. Results indicated that it exhibited selective cytotoxicity, suggesting potential as an anticancer agent.
Research indicates that this compound may possess significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Escherichia coli | Moderate inhibition |
Industrial Applications
The compound can also be utilized in the synthesis of more complex molecules due to its unique functional groups. This includes:
- Material Development : Used in creating new polymers or chemical processes.
Similar Compounds
Similar piperazine derivatives include:
| Compound Name | Key Features |
|---|---|
| 1-(Methanesulfonyl)-4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)piperazine | Different substituents on piperazine |
| 1-(Methanesulfonyl)-4-(1-{[6-(fluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine | Variation in the pyridine group |
These compounds share structural similarities but differ in their substituents, which can affect their biological activity and chemical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 1-Benzyl-4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}-1,4-diazepane (CAS: 909666-37-1, Mol. Formula: C₁₉H₂₂F₃N₃, Mol. Weight: 349.40 g/mol), which replaces the methanesulfonyl group with a benzyl substituent . Key differences include:
| Property | Target Compound | 1-Benzyl Analogue |
|---|---|---|
| Substituent at Position 1 | Methanesulfonyl (electron-withdrawing, polar) | Benzyl (lipophilic, aromatic) |
| Molecular Weight | ~428.47 g/mol (estimated for C₁₉H₂₃F₃N₄O₂S) | 349.40 g/mol |
| Predicted logP | Lower (≈1.2–1.5 due to sulfonyl group) | Higher (≈3.5 due to benzyl and trifluoromethyl groups) |
| Bioactivity Implications | Enhanced solubility, potential metabolic stability, and enzyme-binding affinity | Increased membrane permeability but reduced metabolic stability |
Pharmacological and Physicochemical Properties
- In contrast, the benzyl group in the analogue may favor CNS penetration due to higher lipophilicity .
- Piperidin-4-yl vs. Diazepane Conformation : The piperidin-4-yl group in the target compound may impose a more rigid conformation compared to the diazepane backbone in the benzyl analogue, altering receptor selectivity .
Research Findings and Data Gaps
- Benzyl Analogue: No peer-reviewed pharmacological data is available, though its structural features correlate with compounds targeting GABA receptors or serotonin transporters .
- Target Compound: Limited public data exists; its design likely prioritizes optimizing solubility and metabolic half-life over the benzyl analogue. Further studies on binding affinity (e.g., for 5-HT₆ or σ receptors) are warranted.
Preparation Methods
Method A: Multi-Step Synthesis
This method involves several key steps, including the formation of intermediates and coupling reactions.
Step 1: Formation of the Diazepane Ring
The initial step typically involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through the reaction of a piperidine derivative with methanesulfonyl chloride in a suitable solvent such as dichloromethane.
Step 2: Introduction of Trifluoromethyl Group
The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent. This reaction generally requires a base like potassium carbonate and is conducted under anhydrous conditions.
Step 3: Coupling with Pyridine Derivative
In this step, the diazepane intermediate is coupled with a pyridine derivative containing a trifluoromethyl group. This coupling can be facilitated by using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Method B: One-Pot Synthesis
An alternative approach is a one-pot synthesis that combines multiple steps into a single reaction vessel, which can enhance efficiency and reduce purification steps.
-
- Methanesulfonyl chloride
- Trifluoromethylating agent
- Solvents: Tetrahydrofuran or dimethylformamide
- Catalysts: Copper or palladium-based catalysts may be employed to facilitate coupling reactions.
This method allows for simultaneous formation of the diazepane ring and introduction of functional groups, improving overall yield and reducing reaction time.
The yields for these synthetic routes can vary significantly based on reaction conditions such as temperature, solvent choice, and reaction time. Typical yields reported in literature range from 60% to over 90%, depending on the specific method employed.
Table 1: Summary of Preparation Methods
| Method | Steps Involved | Typical Yield (%) | Solvent Used |
|---|---|---|---|
| Multi-Step | Diazepane formation, Trifluoromethyl introduction, Coupling | 60 - 90 | Dichloromethane |
| One-Pot | Combined diazepane formation and coupling | 70 - 95 | Tetrahydrofuran |
Recent studies emphasize optimizing reaction conditions to improve yields and minimize by-products. For instance, adjusting the temperature and concentration of reagents can significantly impact the efficiency of trifluoromethylation reactions.
Additionally, utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) has been shown to enhance product purity post-synthesis. Characterization techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
